Mycophenolate mofetil Mycophenolate mofetil Mycophenolate mofetil is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol. In the liver, it is metabolised to mycophenolic acid, an immunosuppressant for which it is a prodrug. It is widely used to prevent tissue rejection following organ transplants as well as for the treatment of certain autoimmune diseases. It has a role as an immunosuppressive agent, a prodrug, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester and a tertiary amino compound. It is functionally related to a mycophenolic acid and a 2-(morpholin-4-yl)ethanol.
Mycophenolate mofetil, also known as MMF or CellCept, is a prodrug of mycophenolic acid, and classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This drug is an immunosuppressant combined with drugs such as [Cyclosporine] and corticosteroids to prevent organ rejection after hepatic, renal, and cardiac transplants. It is marketed by Roche Pharmaceuticals and was granted FDA approval for the prophylaxis of transplant rejection in 1995. In addition to the above uses, mycophenolate mofetil has also been studied for the treatment of nephritis and other complications of autoimmune diseases. Unlike another immunosuppressant class, the calcineurin inhibitors, MMF generally does not cause nephrotoxicity or fibrosis. Previously, mycophenolic acid (MPA) was administered to individuals with autoimmune diseases beginning in the 1970s, but was discontinued due to gastrointestinal effects and concerns over carcinogenicity. The new semi-synthetic 2-morpholinoethyl ester of MPA was synthesized to avoid the gastrointestinal effects associated with the administration of MPA. It demonstrates an increased bioavailability, a higher efficacy, and reduced gastrointestinal effects when compared to MPA.
Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)
Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION.
See also: Mycophenolic Acid (has active moiety); Mycophenolate Mofetil Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 128794-94-5
VCID: VC20742606
InChI: InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol

Mycophenolate mofetil

CAS No.: 128794-94-5

Cat. No.: VC20742606

Molecular Formula: C23H31NO7

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Mycophenolate mofetil - 128794-94-5

CAS No. 128794-94-5
Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
IUPAC Name 2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Standard InChI InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Standard InChI Key RTGDFNSFWBGLEC-SYZQJQIISA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Appearance White powder
Boiling Point 637.6±55.0
Colorform White to off-white crystalline powder
Melting Point 93-94
93-94 °C

Chemical Properties and Pharmacokinetics

Mycophenolate mofetil serves as an efficient delivery system for mycophenolic acid, the pharmacologically active compound. Upon ingestion, MMF undergoes complete metabolism by liver carboxylesterases 1 and 2 to produce MPA . This activation process occurs primarily in the liver but also begins in the intestinal wall during absorption.

Absorption and Metabolism

Following oral administration, MMF is rapidly absorbed from the gastrointestinal tract. The active metabolite MPA is then conjugated by glucuronyl transferase to form an inactive phenolic glucuronide (MPAG) . Importantly, this glucuronide undergoes enterohepatic recirculation, whereby it is secreted into bile, deconjugated in the intestine, and reabsorbed as MPA, prolonging the compound's therapeutic effect .

Additional metabolism yields several other metabolites, including N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and the N-oxide portion of N-(2-hydroxyethyl)-morpholine, which form in the intestine due to liver carboxylesterase 2 activity .

Dosing and Administration

Mycophenolate mofetil is typically administered orally in adult patients at a dose of 2-3 grams (2000-3000 mg) daily, divided into two doses . The medication can be taken with or without food, though dose adjustments may be necessary for patients with renal impairment or those experiencing significant side effects .

Mechanism of Action

The immunosuppressive effects of mycophenolate mofetil are primarily mediated through several key mechanisms that collectively inhibit lymphocyte function and proliferation.

IMPDH Inhibition

MMF's active form, mycophenolic acid, functions as a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) . This enzyme catalyzes a critical step in the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, MPA depletes intracellular guanosine nucleotide pools, which are essential for DNA and RNA synthesis .

Importantly, MPA exhibits greater potency (approximately five-fold) against the type II isoform of IMPDH predominantly expressed in activated lymphocytes compared to the type I isoform found in most other cell types . This selective inhibition explains why T and B lymphocytes, which rely heavily on de novo purine synthesis, are particularly vulnerable to MPA's effects compared to other cell populations .

Effects on Lymphocyte Populations

Recent research has demonstrated that MMF treatment induces significant depletion of CD4+ and CD8+ T cells and B cells in lymphoid tissues, including lymph nodes and spleen . A 2025 study revealed that MMF exerts proapoptotic effects on effector CD4+ and CD8+ T cells (Teff) and B cells, contributing to its immunosuppressive action .

Additionally, MMF downregulates or prevents activation-induced expression of CD25 (the IL-2 receptor alpha chain) on CD4+ and CD8+ effector T cells . This mechanism further suppresses T cell activation and proliferation in response to antigenic stimuli.

Regulatory T Cell Generation

An important finding from recent research is that MMF treatment promotes the generation of Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ regulatory T cells (Tregs) . This effect shifts the balance between regulatory and effector T cells toward an increased proportion of Tregs, potentially contributing to immune tolerance and reduced autoimmunity .

Anti-inflammatory Mechanisms

Beyond its effects on lymphocyte proliferation, MPA inhibits glycosylation and expression of adhesion molecules on lymphocytes and monocytes, thereby reducing their recruitment to sites of inflammation . This mechanism helps suppress inflammatory responses and tissue damage.

MPA also depletes tetrahydrobiopterin, a necessary cofactor for inducible nitric oxide synthase (iNOS). This depletion decreases the production of nitric oxide by iNOS without affecting constitutive NO synthases . Since activated macrophages produce NO and superoxide that combine to form tissue-damaging peroxynitrite, MMF exerts anti-inflammatory activity through this pathway as well .

Clinical Applications

Mycophenolate mofetil has established roles in transplantation medicine and is increasingly utilized for various autoimmune conditions.

Organ Transplantation

MMF was initially approved for preventing organ rejection in kidney transplantation based on three groundbreaking clinical trials that demonstrated significantly reduced acute rejection rates compared to placebo or azathioprine . These multicenter, prospective, double-blind trials conducted at 55 transplant centers worldwide were landmark studies in transplantation medicine .

The drug is now routinely used in combination with cyclosporine and corticosteroids as a maintenance regimen for renal transplant patients . Beyond kidney transplantation, MMF is indicated for prevention of rejection in heart and liver transplants .

Autoimmune Disorders

MMF has demonstrated efficacy in several autoimmune conditions:

Lupus Nephritis: Meta-analyses have shown that MMF is an effective induction therapy for lupus nephritis, with outcomes comparable or superior to cyclophosphamide but with a more favorable side effect profile .

Neuromyelitis Optica Spectrum Disorder (NMOSD): A 2020 systematic review and meta-analysis demonstrated that MMF significantly reduced relapse rates and improved outcomes in NMOSD patients .

Other Autoimmune Conditions: MMF is used to treat rheumatoid arthritis, vasculitis, inflammatory bowel disease, systemic sclerosis, and various skin and eye disorders . It functions as a disease-modifying anti-rheumatic drug (DMARD) by decreasing inflammation to reduce long-term organ damage .

Efficacy and Clinical Outcomes

Transplantation Outcomes

The efficacy of MMF in transplantation has been well-established through multiple clinical trials. When combined with cyclosporine and corticosteroids, MMF significantly reduces the risk of acute rejection compared to previous standard therapies .

Lupus Nephritis

A meta-analysis of studies comparing MMF with cyclophosphamide (CYC) for induction therapy in lupus nephritis found favorable outcomes for MMF. The data demonstrated comparable or superior remission rates with MMF treatment.

Table 1: Comparison of MMF vs. Cyclophosphamide for Lupus Nephritis

Data derived from meta-analysis of randomized controlled trials

Neuromyelitis Optica Spectrum Disorder

In NMOSD, MMF treatment has shown significant improvement in annualized relapse rate (ARR) with a mean reduction of 1.13 (95% CI 0.60–1.65) compared to pre-treatment baselines . Improvements were also observed in Expanded Disability Status Scale (EDSS) scores .

System AffectedCommon Adverse EffectsMonitoring Recommended
GastrointestinalNausea, stomach pain, diarrheaSymptoms assessment
HematologicLeukopenia, anemia, thrombocytopeniaRegular blood counts
ImmunologicIncreased infection riskInfection surveillance
NeurologicHeadache, dizziness, tremorSymptom assessment
DermatologicRashPhysical examination

Data compiled from multiple sources

Pharmacological Targets and Interactions

Mycophenolate mofetil has several specific biological targets that contribute to its therapeutic effects.

Table 3: Molecular Targets of Mycophenolate Mofetil

TargetActionOrganism
Inosine-5'-monophosphate dehydrogenase 1Inhibitor/InducerHumans
Inosine-5'-monophosphate dehydrogenase 2InhibitorHumans
Prostaglandin E2 receptor EP2 subtypeModulatorHumans
6-pyruvoyl tetrahydrobiopterin synthaseInhibitorHumans

Data from molecular pharmacology studies

Future Directions and Research

Current research continues to explore expanded applications for mycophenolate mofetil in additional autoimmune conditions. Studies are investigating optimized dosing regimens, combination therapies, and biomarkers that may predict response to treatment.

The favorable safety profile of MMF compared to other immunosuppressants, particularly its lack of nephrotoxicity, makes it an attractive option for long-term immunosuppression in various conditions . Ongoing research aims to better understand the drug's effects on regulatory T cell populations and how these might be leveraged for therapeutic benefit .

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